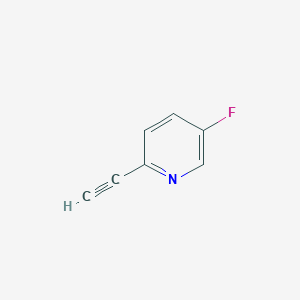

2-Ethynyl-5-fluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethynyl-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCIVRLMGQEZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660593 | |

| Record name | 2-Ethynyl-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-34-2 | |

| Record name | 2-Ethynyl-5-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynyl-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyl-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 2-Ethynyl-5-fluoropyridine?

An In-depth Technical Guide to the Chemical Properties of 2-Ethynyl-5-fluoropyridine

Abstract: This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound (CAS 884494-34-2). As a key building block in medicinal chemistry and materials science, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic signature, and key chemical transformations, with a focus on the causality behind its reactivity and its utility in the synthesis of complex molecular architectures.

Introduction: A Versatile Building Block

This compound is a heterocyclic compound featuring a pyridine ring substituted with a terminal alkyne at the 2-position and a fluorine atom at the 5-position.[1] This unique arrangement of functional groups imparts a rich and versatile reactivity profile, making it a highly valuable intermediate in organic synthesis.

The pyridine core is a prevalent scaffold in numerous pharmaceuticals. The strategic incorporation of a fluorine atom is a well-established medicinal chemistry tactic to enhance key drug-like properties, such as metabolic stability, bioavailability, and target binding affinity, by modulating the electronic environment and lipophilicity.[2] Furthermore, the terminal ethynyl group serves as an exceptionally versatile synthetic handle, enabling the construction of carbon-carbon and carbon-heteroatom bonds through a variety of reliable and high-yielding chemical transformations.[1] Its application is particularly noted in the development of pharmaceuticals where precise molecular engineering is paramount.[1]

Molecular and Physicochemical Properties

Accurate identification and understanding of the basic physical properties of a chemical reagent are fundamental to its successful application in research.

Chemical Structure and Identifiers

Physicochemical Data

The properties of this compound are summarized in the table below. These values are critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| Molecular Weight | 121.11 g/mol | [4][6] |

| Appearance | Off-white to light yellow solid or colorless to pale yellow liquid | [1][6] |

| Boiling Point | 150.6 ± 25.0 °C (Predicted) | [6] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | -0.16 ± 0.22 (Predicted) | [6] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [6] |

Spectroscopic Data Analysis

Confirmation of the structure and purity of this compound is typically achieved through standard spectroscopic methods. While specific spectra should be run for each batch, the expected features are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The acetylenic proton (≡C-H) should appear as a singlet in the range of δ 3.0-3.5 ppm. The three protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm) and will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals. The two sp-hybridized carbons of the alkyne group are expected in the δ 70-90 ppm range. The five carbons of the fluoropyridine ring will appear in the aromatic region (δ 110-160 ppm), with their chemical shifts influenced by the nitrogen and fluorine atoms. Carbon signals will also show coupling to the fluorine atom (C-F coupling).

-

IR Spectroscopy: The infrared spectrum provides key information about the functional groups. A sharp, weak absorption around 3300 cm⁻¹ is characteristic of the ≡C-H stretch. A weak to medium absorption around 2100-2150 cm⁻¹ corresponds to the C≡C triple bond stretch. Strong absorptions in the 1400-1600 cm⁻¹ range will be present, corresponding to the C=C and C=N stretching vibrations of the aromatic pyridine ring. A C-F stretch will also be present, typically in the 1000-1200 cm⁻¹ region.

Reactivity and Key Synthetic Transformations

The synthetic utility of this compound is dominated by the reactivity of its terminal alkyne functionality. This group provides a gateway to a vast array of molecular structures through well-established coupling and cycloaddition chemistries.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is arguably the most important reaction for terminal alkynes, forming a C(sp)-C(sp²) bond between the alkyne and an aryl or vinyl halide.[7] This reaction is catalyzed by a combination of palladium and copper salts and requires a base, typically an amine like triethylamine or diisopropylamine, which also serves as the solvent.[7]

Causality of Experimental Choice:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The palladium complex is the primary catalyst, undergoing a catalytic cycle of oxidative addition to the aryl/vinyl halide and reductive elimination to form the final product.[7]

-

Copper(I) Co-catalyst (e.g., CuI): The role of the copper(I) salt is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more nucleophilic than the parent alkyne and undergoes rapid transmetalation with the palladium(II) complex, facilitating the overall catalytic cycle and allowing the reaction to proceed under mild conditions (often room temperature).[8]

-

Base (e.g., Et₃N): The base is crucial for deprotonating the terminal alkyne, enabling the formation of the copper acetylide. It also serves to neutralize the hydrogen halide (HX) produced during the reaction.

Protocol: General Procedure for Sonogashira Coupling

This protocol is a representative example and may require optimization for specific substrates.

-

To a degassed solution of the aryl/vinyl halide (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent mixture (e.g., THF/Et₃N, 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and copper(I) iodide (CuI, 0.1 equiv).[9]

-

Degas the reaction mixture again for 5-10 minutes by bubbling argon or nitrogen through the solution.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Cycloaddition Reactions

The carbon-carbon triple bond of this compound is an excellent dienophile or dipolarophile for various cycloaddition reactions, providing access to a wide range of five- and six-membered heterocyclic systems.[10] These reactions are powerful tools for rapidly increasing molecular complexity.

-

[3+2] Dipolar Cycloadditions: The alkyne can react with 1,3-dipoles such as azides (Huisgen cycloaddition, often copper-catalyzed to form triazoles), nitrile oxides (to form isoxazoles), or nitrones (to form isoxazolines).[11] These reactions are highly valuable for creating five-membered heterocycles, which are common motifs in bioactive molecules.

-

[4+2] Cycloadditions (Diels-Alder): While less common for simple alkynes, electron-deficient alkynes can participate as dienophiles in Diels-Alder reactions with electron-rich dienes to form six-membered rings.

-

[2+2+2] Cycloadditions: Transition metal-catalyzed (e.g., Co, Rh, Ni) trimerization of the alkyne with other alkynes or nitriles can efficiently construct substituted benzene or pyridine rings, respectively.

Sources

- 1. CAS 884494-34-2: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound | 884494-34-2 [chemicalbook.com]

- 6. 884494-34-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethynyl-5-fluoropyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-ethynyl-5-fluoropyridine, a key building block in contemporary medicinal chemistry and drug discovery. The document details a robust and reproducible synthetic protocol, centered around the Sonogashira cross-coupling reaction, and offers a thorough analysis of the spectroscopic techniques essential for structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and in-depth understanding of this important heterocyclic compound.

Introduction: The Significance of this compound in Modern Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic incorporation of fluorine atoms and ethynyl groups into this heterocyclic core can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, binding affinity, and bioavailability.[1][2] this compound (C₇H₄FN, M.W.: 121.11 g/mol ) has emerged as a particularly valuable synthon, combining the advantageous properties of these three key functionalities.[3]

The presence of the fluorine atom at the 5-position can enhance membrane permeability and metabolic stability by blocking potential sites of oxidation.[4] The ethynyl group at the 2-position serves as a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures through reactions such as click chemistry, further cross-coupling reactions, and cyclizations. This unique combination of features has positioned this compound as a critical intermediate in the synthesis of a number of drug candidates, most notably as a precursor to orexin receptor antagonists for the treatment of insomnia.

This guide will provide a detailed, field-proven methodology for the synthesis of this compound and a comprehensive analysis of its characterization, empowering researchers to confidently produce and validate this important molecule in their own laboratories.

Strategic Synthesis: A Two-Step Approach via Sonogashira Coupling

The most reliable and widely employed method for the synthesis of this compound is a two-step sequence involving a Sonogashira cross-coupling reaction followed by a deprotection step. This approach offers high yields and excellent functional group tolerance. The general synthetic strategy is outlined below.

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices

-

Choice of Starting Material: 2-Bromo-5-fluoropyridine is a commercially available and relatively inexpensive starting material. The bromine atom at the 2-position is sufficiently reactive for oxidative addition to the palladium(0) catalyst in the Sonogashira reaction.

-

Use of a Protected Alkyne: Ethynyltrimethylsilane (TMS-acetylene) is used instead of acetylene gas for several reasons. It is a liquid, making it easier and safer to handle than gaseous acetylene. The trimethylsilyl (TMS) group protects the terminal alkyne, preventing self-coupling (Glaser coupling) under the reaction conditions.

-

Catalyst System: The combination of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is standard for Sonogashira couplings. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of the copper(I) acetylide intermediate.[5][6]

-

Base and Solvent: A mild amine base, such as triethylamine (Et₃N), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide. Triethylamine can also serve as the solvent, or a co-solvent with tetrahydrofuran (THF) can be used.

-

Deprotection: Tetrabutylammonium fluoride (TBAF) is the reagent of choice for the removal of the TMS protecting group. The high affinity of the fluoride ion for silicon drives the cleavage of the Si-C bond to afford the terminal alkyne.[7][8]

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Trimethylsilylethynyl)-5-fluoropyridine

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-fluoropyridine (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), and copper(I) iodide (0.06 eq.).

-

Add anhydrous triethylamine (Et₃N) to the flask to dissolve the solids.

-

To the resulting mixture, add ethynyltrimethylsilane (1.2 eq.) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(trimethylsilylethynyl)-5-fluoropyridine as a pale yellow oil.

Step 2: Synthesis of this compound

-

Dissolve the purified 2-(trimethylsilylethynyl)-5-fluoropyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to avoid loss of the volatile product.

-

The crude product can be further purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless to pale yellow liquid or low-melting solid.[3]

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| Step 1 | |||

| 2-Bromo-5-fluoropyridine | 175.98 | 1.0 | User-defined |

| Ethynyltrimethylsilane | 98.22 | 1.2 | Calculated |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | Calculated |

| CuI | 190.45 | 0.06 | Calculated |

| Triethylamine | 101.19 | Solvent | Sufficient volume |

| Step 2 | |||

| 2-(Trimethylsilylethynyl)-5-fluoropyridine | 193.30 | 1.0 | From Step 1 |

| TBAF (1.0 M in THF) | 261.46 | 1.1 | Calculated |

| Tetrahydrofuran | 72.11 | Solvent | Sufficient volume |

Comprehensive Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are essential for this purpose.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound(884494-34-2) 1H NMR spectrum [chemicalbook.com]

- 4. Two-Dimensional Infrared Spectroscopy Resolves the Vibrational Landscape in Donor–Bridge–Acceptor Complexes with Site-Specific Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

An In-depth Technical Guide to 2-Ethynyl-5-fluoropyridine (CAS 884494-34-2)

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. CAS 884494-34-2: this compound | CymitQuimica [cymitquimica.com]

- 3. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]

- 4. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Ethynyl-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and conformation of 2-Ethynyl-5-fluoropyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Drawing upon established principles of molecular spectroscopy and computational chemistry, this document elucidates the key structural parameters, conformational preferences, and spectroscopic signatures of this molecule. The insights presented herein are grounded in data from analogous molecular systems and state-of-the-art theoretical calculations, offering a robust framework for understanding and utilizing this compound in advanced research and development.

Introduction: The Significance of this compound

This compound is an organic compound featuring a pyridine ring substituted with an ethynyl group at the 2-position and a fluorine atom at the 5-position.[1][2] This unique combination of functional groups imparts distinct chemical properties that make it a valuable building block in the synthesis of complex organic molecules.[1] The pyridine core is a ubiquitous scaffold in pharmaceuticals, while the ethynyl group offers a versatile handle for various chemical transformations, including click chemistry and Sonogashira coupling. Furthermore, the electron-withdrawing nature of the fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and biological activity, making it a strategic modification in drug design.[1] A thorough understanding of its three-dimensional structure and conformational dynamics is therefore paramount for predicting its reactivity, intermolecular interactions, and ultimately, its function in larger molecular systems.

Molecular Structure and Planarity

The core structure of this compound consists of a six-membered aromatic pyridine ring. Based on extensive studies of pyridine and its derivatives, the molecule is expected to be planar.[3][4][5][6] The inertial defects calculated from rotational spectroscopy for similar planar molecules like 2-fluoropyridine and 3-fluoropyridine are very small, confirming their planarity.[3][6] The presence of the ethynyl group, a linear moiety, at the 2-position is not expected to disrupt this planarity.

The introduction of the ethynyl and fluorine substituents, however, is predicted to induce subtle but significant changes to the geometry of the pyridine ring compared to the parent pyridine molecule.

Key Structural Features:

Conformational Analysis: The Orientation of the Ethynyl Group

Due to the free rotation around the C-C single bond connecting the ethynyl group to the pyridine ring, two primary planar conformations can be considered: a syn conformer, where the ethynyl C-H bond is oriented towards the nitrogen atom of the pyridine ring, and an anti conformer, where it is directed away.

Computational studies on the related molecule 2-acetylpyridine have shown that the cis (analogous to syn) conformer is the most stable.[8] For 2-ethynylpyridine, theoretical calculations would be required to definitively determine the lowest energy conformer. However, it is anticipated that one conformer will be energetically favored, and the barrier to internal rotation is expected to be relatively low.

Experimental and Computational Determination of Molecular Structure

The precise determination of the molecular structure of this compound would rely on a combination of experimental spectroscopic techniques and theoretical calculations.

Experimental Methodology: Microwave Spectroscopy

Pulsed-jet Fourier transform microwave (FTMW) spectroscopy is a high-resolution technique ideally suited for determining the precise rotational constants of gas-phase molecules.[1][9][10][11][12]

Experimental Protocol for Microwave Spectroscopy:

-

Sample Preparation: A dilute mixture (typically <1%) of this compound in a carrier gas like argon or neon is prepared.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

-

Microwave Excitation: The cooled molecules are irradiated with a short pulse of microwave radiation, causing them to rotate coherently.

-

Signal Detection: The subsequent free induction decay (FID) of the coherently rotating molecules is detected.

-

Fourier Transformation: The FID signal is Fourier transformed to yield a high-resolution frequency-domain spectrum.

-

Spectral Assignment and Fitting: The observed rotational transitions are assigned to specific quantum number changes, and the frequencies are fitted to a rotational Hamiltonian to extract highly precise rotational constants (A, B, and C).

By measuring the rotational spectra of isotopically substituted species (e.g., ¹³C and ¹⁵N in natural abundance), the positions of individual atoms can be determined using Kraitchman's equations, leading to a detailed experimental structure (rₛ).[1][3][4][5][6]

Computational Methodology: Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a powerful tool for predicting and complementing experimental data on molecular structure and properties.[8][13][14][15]

Computational Protocol for DFT Calculations:

-

Initial Geometry: An initial 3D structure of this compound is constructed.

-

Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen. The choice of functional and basis set is crucial for obtaining accurate results and should be benchmarked against experimental data for related molecules where available.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.

-

Property Calculation: Other properties such as rotational constants, dipole moments, and molecular orbital energies are calculated from the optimized geometry.

The workflow for a combined experimental and computational structural determination is illustrated below:

Caption: Combined experimental and computational workflow for structural analysis.

Predicted Structural Parameters and Spectroscopic Data

While direct experimental data for this compound is not yet published, we can infer its structural parameters and spectroscopic properties from studies on analogous molecules.

Predicted Bond Lengths and Angles

Based on studies of 2-ethynylpyridine and fluoropyridines, the following structural trends are anticipated:[1][8]

-

Pyridine Ring: The substitution is expected to cause slight distortions in the pyridine ring. The C-C and C-N bond lengths will likely deviate from those in unsubstituted pyridine. For instance, in 2-fluoropyridine, the N1-C2 bond is shortened.[8] A similar effect might be observed in 2-ethynylpyridine.[1]

-

C-F Bond: The C-F bond length is expected to be in the typical range for fluorinated aromatic compounds.

-

Ethynyl Group: The C≡C triple bond and the terminal C-H bond lengths will be characteristic of an ethynyl moiety.

Table 1: Predicted Molecular Parameters for this compound (based on analogs)

| Parameter | Predicted Value Range | Analog Molecule(s) |

| Rotational Constants | ||

| A | ~5000 - 6000 MHz | 2-fluoropyridine, 2-ethynylpyridine[1][3][6] |

| B | ~2000 - 3000 MHz | 2-fluoropyridine, 2-ethynylpyridine[1][3][6] |

| C | ~1500 - 2000 MHz | 2-fluoropyridine, 2-ethynylpyridine[1][3][6] |

| Vibrational Frequencies | ||

| C-F Stretch | 1150 - 1250 cm⁻¹ | 2-fluoropyridine, 3-fluoropyridine[8] |

| C≡C Stretch | ~2100 - 2200 cm⁻¹ | 2-ethynylpyridine |

| ≡C-H Stretch | ~3300 cm⁻¹ | 2-ethynylpyridine |

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of this compound will exhibit characteristic bands corresponding to the functional groups present. DFT calculations are highly effective in predicting these vibrational frequencies.[8]

Key Predicted Vibrational Modes:

-

Pyridine Ring Modes: A series of characteristic ring stretching and bending vibrations will be observed in the fingerprint region (below 1600 cm⁻¹).

-

C-F Stretching: A strong absorption band is expected in the 1150-1250 cm⁻¹ region, characteristic of the C-F stretching vibration in fluorinated aromatics.[8]

-

Ethynyl Group Vibrations:

-

The C≡C triple bond stretch will appear as a sharp, and typically weak, band in the infrared spectrum around 2100-2200 cm⁻¹.

-

The terminal ≡C-H stretch will give rise to a sharp, intense band around 3300 cm⁻¹.

-

The logical relationship for identifying key vibrational modes is as follows:

Caption: Relationship between functional groups and vibrational modes.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound based on established spectroscopic and computational principles, and data from analogous molecules. The molecule is predicted to be planar, with its geometry subtly influenced by the ethynyl and fluoro substituents. High-resolution microwave spectroscopy combined with DFT calculations would provide a definitive characterization of its structure and conformational preferences. The insights presented here offer a solid foundation for researchers and drug development professionals working with this versatile heterocyclic compound, enabling a more rational approach to its application in synthesis and molecular design. Future experimental studies are encouraged to validate and refine the predictions outlined in this guide.

References

-

van Dijk, C. W., Sun, M., & van Wijngaarden, J. (2012). Microwave Rotational Spectra and Structures of 2-Fluoropyridine and 3-Fluoropyridine. The Journal of Physical Chemistry A, 116(16), 4082–4088. [Link]

-

Wang, X., et al. (2022). Rotational Spectra of 2-Ethynylpyridine and Its Monohydrate: Influence of the Ortho-Substitution on Ring Geometry and Intermolecular Hydrogen Bonds. The Journal of Physical Chemistry A, 126(4), 569–576. [Link]

-

ACS Publications. (2022). Rotational Spectra of 2-Ethynylpyridine and Its Monohydrate: Influence of the Ortho-Substitution on Ring Geometry and Intermolecular Hydrogen Bonds. The Journal of Physical Chemistry A. [Link]

-

PubMed. (2012). Microwave rotational spectra and structures of 2-fluoropyridine and 3-fluoropyridine. Journal of Physical Chemistry A. [Link]

-

ACS Publications. (2012). Microwave Rotational Spectra and Structures of 2-Fluoropyridine and 3-Fluoropyridine. The Journal of Physical Chemistry A. [Link]

-

American Chemical Society. (2012). Microwave Rotational Spectra and Structures of 2-Fluoropyridine and 3-Fluoropyridine. [Link]

-

ACS Publications. (2022). Rotational Spectra of 2-Ethynylpyridine and Its Monohydrate: Influence of the Ortho-Substitution on Ring Geometry and Intermolecular Hydrogen Bonds. The Journal of Physical Chemistry A. [Link]

-

ACS Figshare. (2022). Rotational Spectra of 2‑Ethynylpyridine and Its Monohydrate: Influence of the Ortho-Substitution on Ring Geometry and Intermolecular Hydrogen Bonds. The Journal of Physical Chemistry A. [Link]

-

Canadian Journal of Chemistry. (1957). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. [Link]

-

ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

-

ResearchGate. (2022). Rotational Spectra of 2-Ethynylpyridine and Its Monohydrate: Influence of the Ortho -Substitution on Ring Geometry and Intermolecular Hydrogen Bonds. [Link]

-

Canadian Science Publishing. (n.d.). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. [Link]

-

ResearchGate. (n.d.). Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. [Link]

-

King Fahd University of Petroleum & Minerals. (n.d.). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. [Link]

-

ResearchGate. (n.d.). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. [Link]

-

ResearchGate. (n.d.). Microwave Rotational Spectra and Structures of 2-Fluoropyridine and 3-Fluoropyridine. [Link]

-

PubMed. (2003). A new insight into the vibrational analysis of pyridine. [Link]

-

SciSpace. (1990). Metal complexes of pyridine: infrared and raman spectra with particular reference to isotopic labelling studies. [Link]

-

ACS Publications. (n.d.). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. [Link]

-

ResearchGate. (n.d.). DFT analysis of substituent effects on electron-donating efficacy of pyridine. [Link]

-

Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. [Link]

-

PubChem. (n.d.). 5-Ethynyl-2-fluoropyridine. [Link]

-

J&K Scientific LLC. (n.d.). This compound. [Link]

-

PubMed Central. (n.d.). Two-Dimensional Infrared Spectroscopy Resolves the Vibrational Landscape in Donor–Bridge–Acceptor Complexes with Site-Specific Isotopic Labeling. [Link]

-

ResearchGate. (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. [Link]

-

PubMed. (n.d.). Computational studies on conformation, electron density distributions, and antioxidant properties of anthocyanidins. [Link]

-

Central Washington University. (2023). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. [Link]

-

Weizmann Institute of Science. (n.d.). Computational chemistry Publications. [Link]

-

Chemistry LibreTexts. (2018). VSEPR Theory - The Five Basic Shapes. [Link]

-

ResearchGate. (n.d.). Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies. [Link]

-

YouTube. (2020). Molecular Geometry Made Easy: VSEPR Theory and How to Determine the Shape of a Molecule. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 884494-34-2: this compound | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Microwave rotational spectra and structures of 2-fluoropyridine and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound 884494-34-2 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Collection - Rotational Spectra of 2âEthynylpyridine and Its Monohydrate: Influence of the Ortho-Substitution on Ring Geometry and Intermolecular Hydrogen Bonds - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

Solubility and stability of 2-Ethynyl-5-fluoropyridine in common lab solvents.

An In-depth Technical Guide to the Solubility and Stability of 2-Ethynyl-5-fluoropyridine for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily due to the unique reactivity conferred by its ethynyl group and the metabolic modulation offered by the fluorine substituent.[1] A comprehensive understanding of its solubility and chemical stability is a prerequisite for its effective application, from reaction setup and purification to formulation and long-term storage. This guide provides a framework for the systematic evaluation of these critical parameters. It outlines theoretical considerations based on the molecule's structure, detailed experimental protocols for both qualitative and quantitative assessment, and a discussion of potential degradation pathways. The methodologies presented are grounded in established principles of physical organic chemistry and adhere to pharmaceutical industry standards for stability testing, ensuring that researchers can generate reliable and reproducible data to accelerate their development programs.

Chapter 1: Introduction to this compound

This compound (CAS 884494-34-2) is an aromatic heterocyclic compound featuring a pyridine ring substituted with an ethynyl group at the 2-position and a fluorine atom at the 5-position.[2] This substitution pattern creates a molecule with a distinct electronic profile and versatile chemical reactivity. The pyridine nitrogen acts as a hydrogen bond acceptor and a weak base, the fluorine atom serves as a bioisostere for hydrogen and can block metabolic oxidation, and the terminal alkyne is a key functional handle for transformations such as click chemistry, Sonogashira coupling, and other metal-catalyzed reactions. These attributes make it a valuable building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]

The successful transition of any novel compound from discovery to application hinges on a robust understanding of its physicochemical properties. Solubility dictates the choice of solvents for synthesis, purification, and formulation, while stability determines viable storage conditions, shelf-life, and potential degradation products that may pose safety risks.[3][4] This document serves as a Senior Application Scientist's guide to methodically determining these properties for this compound.

Chapter 2: Physicochemical Properties & Theoretical Predictions

A molecule's structure is the primary determinant of its physical and chemical behavior. Analyzing the key functional groups of this compound allows for foundational predictions of its solubility and stability.

Molecular Structure:

-

Formula: C₇H₄FN[2]

-

Molecular Weight: 121.11 g/mol [2]

-

Pyridine Ring: A polar heterocyclic system. The lone pair on the nitrogen atom can accept a proton, making the compound basic and enhancing its solubility in acidic aqueous solutions.

-

Fluorine Substituent: A highly electronegative atom that introduces a strong dipole and is a weak hydrogen bond acceptor. Its electron-withdrawing nature reduces the basicity of the pyridine nitrogen compared to pyridine itself.

-

Ethynyl Group: A nonpolar, but reactive, functional group. It can participate in hydrogen bonding as a weak donor and is susceptible to oxidative and nucleophilic addition reactions, representing a potential site of instability.

Solubility Prediction: The molecule possesses both polar (fluoropyridine ring) and nonpolar (ethynyl group) characteristics. Following the "like dissolves like" principle, it is predicted to be soluble in a range of common organic solvents.[5] Its solubility in water is expected to be low but may increase significantly in acidic pH due to the protonation of the pyridine nitrogen.

Stability Prediction: The pyridine ring itself is relatively stable. However, substituted pyridines can undergo degradation.[6] The primary sites of potential instability are the ethynyl group, which can be susceptible to oxidation or polymerization, and the potential for photochemical transformations of the aromatic system.[6] The nature and position of ring substituents can significantly alter the degradation pathways and rates.[7]

Chapter 3: Solubility Assessment

A systematic approach is required to build a comprehensive solubility profile. This involves a tiered workflow, from qualitative screening to precise quantitative measurement.

Experimental Workflow for Solubility Profiling

The following diagram illustrates a logical workflow for determining the solubility of this compound. This process ensures an efficient use of material, starting with broad, low-consumption screening before moving to more resource-intensive quantitative analysis for the most relevant solvent systems.

Caption: Workflow for systematic solubility determination.

Protocol 1: Qualitative Solubility Determination

Objective: To rapidly screen the solubility of this compound in a diverse set of common laboratory solvents.

Methodology: This protocol is based on the principle of adding a fixed amount of solute to a fixed volume of solvent and observing its dissolution.[8][9]

Materials:

-

This compound

-

Vials (e.g., 1.5 mL glass vials)

-

Vortex mixer

-

Solvents:

-

Aqueous: Purified Water, 0.1 M HCl, 0.1 M NaOH

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Aprotic Polar: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)

-

Nonpolar: Toluene, Dichloromethane (DCM), Hexanes

-

Procedure:

-

Preparation: Weigh approximately 2 mg of this compound into each labeled vial.

-

Solvent Addition: Add 1.0 mL of the first solvent to the corresponding vial. This corresponds to a target concentration of ~2 mg/mL.

-

Mixing: Cap the vial securely and vortex vigorously for 60 seconds.[5]

-

Observation: Allow the vial to stand for 30 seconds and visually inspect for any undissolved solid material. A clear solution indicates solubility.

-

Recording: Record the result as "Soluble," "Partially Soluble," or "Insoluble."

-

Repeat: Repeat steps 2-5 for each solvent in the panel.

Protocol 2: Quantitative Solubility Analysis via HPLC-UV

Objective: To accurately determine the equilibrium solubility of this compound in selected solvents.

Causality: This method relies on creating a saturated solution, allowing it to equilibrate, and then quantifying the concentration of the dissolved compound in the supernatant using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[10]

Materials:

-

This compound

-

Selected solvents/buffers

-

HPLC system with UV detector

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Incubating shaker

Procedure:

-

Stock Solution & Calibration Curve: a. Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL). b. Generate a series of calibration standards by diluting the stock solution. A typical range would be 1-100 µg/mL. c. Analyze each standard by HPLC and construct a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (r²) of ≥ 0.995.[10]

-

Sample Preparation (Shake-Flask Method): a. Add an excess of this compound (e.g., 10 mg) to a vial containing a known volume (e.g., 2 mL) of the test solvent. This ensures a saturated solution is formed. b. Tightly cap the vials and place them in an incubating shaker set to a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.

-

Sample Analysis: a. After incubation, allow the vials to stand so that the excess solid can settle. b. Carefully withdraw an aliquot of the supernatant, ensuring no solid is disturbed. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. d. Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve. e. Analyze the diluted sample by HPLC.

-

Calculation: a. Determine the concentration of the diluted sample using the calibration curve. b. Calculate the original solubility in the test solvent by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or µg/mL.

Data Presentation: Solubility Summary

All solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility Profile of this compound

| Solvent Class | Solvent | Predicted Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

|---|---|---|---|

| Aqueous | Purified Water | Sparingly Soluble | Data to be generated by Protocol 2 |

| 0.1 M HCl | Soluble | Data to be generated by Protocol 2 | |

| 0.1 M NaOH | Sparingly Soluble | Data to be generated by Protocol 2 | |

| Polar Protic | Methanol | Soluble | Data to be generated by Protocol 2 |

| Ethanol | Soluble | Data to be generated by Protocol 2 | |

| Polar Aprotic | Acetonitrile | Soluble | Data to be generated by Protocol 2 |

| DMSO | Very Soluble | Data to be generated by Protocol 2 | |

| THF | Soluble | Data to be generated by Protocol 2 | |

| Nonpolar | Dichloromethane | Soluble | Data to be generated by Protocol 2 |

| Toluene | Soluble | Data to be generated by Protocol 2 |

| | Hexanes | Insoluble | Data to be generated by Protocol 2 |

Note: Predicted qualitative solubility is based on chemical principles. The quantitative data column serves as a template for reporting experimentally determined values.

Chapter 4: Chemical Stability & Degradation Pathways

Stability testing is essential for defining storage requirements, re-test periods, and understanding potential liabilities of a compound.[11] The process involves subjecting the compound to accelerated degradation conditions to identify likely degradation pathways and quantifying its stability over time under long-term storage conditions.

Experimental Workflow for Stability Assessment

This workflow follows a standard pharmaceutical industry approach, combining forced degradation studies with long-term stability trials according to ICH guidelines.[11][12]

Caption: Workflow for a comprehensive stability study.

Protocol 3: Forced Degradation Study (Stress Testing)

Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the analytical method.[4]

Causality: Exposing the compound to harsh conditions accelerates degradation, providing a rapid preview of the instabilities that might occur over a much longer timeframe under normal storage.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 0.5 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Stress Conditions:

-

Acid Hydrolysis: Add 1 M HCl to the sample solution. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 1 M NaOH to the sample solution. Keep at room temperature for 24 hours.

-

Oxidation: Add 3% H₂O₂ to the sample solution. Keep at room temperature for 24 hours.

-

Thermal: Store the solid compound and the solution at 80°C for 48 hours.

-

Photolytic: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

-

Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV/MS. Compare the chromatograms to a control sample stored under ambient conditions.

-

Evaluation: Aim for 5-20% degradation. If degradation is excessive or absent, adjust the stress conditions (time, temperature, reagent concentration). The goal is to generate detectable degradation products without completely consuming the parent compound. Identify the mass of any new peaks to propose structures for the degradants.

Protocol 4: Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions to establish a re-test period.[11]

Methodology:

-

Batch Selection: Use at least one representative batch of the compound.

-

Packaging: Store the compound in containers that simulate the proposed packaging for distribution and storage.[12]

-

Storage Conditions: Place the packaged samples into controlled environmental chambers set to standard ICH conditions.[11] (See Table 2).

-

Testing Schedule: Pull samples from the chambers at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[13]

-

Analysis: Test each sample for key attributes:

-

Appearance: Visual inspection for changes in color or physical form.

-

Assay: Quantify the amount of this compound remaining (potency).

-

Purity: Profile and quantify any degradation products.

-

-

Evaluation: Analyze the data for trends. A "significant change" is defined as a failure to meet the established specification, such as a significant drop in potency or the rise of an impurity above a specified threshold.[11] The re-test period is determined by the time at which the compound remains within specification.

Data Presentation: Stability Study Conditions

Table 2: ICH Stability Study Conditions for this compound

| Study Type | Storage Condition | Minimum Duration |

|---|---|---|

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (minimum for submission) |

| Intermediate * | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

*Intermediate testing is only required if a significant change occurs during the accelerated study.[11]

Chapter 5: Application of Solubility and Stability Data

The data generated from these studies are not merely academic; they are critical for informed decision-making in a research and development setting:

-

Process Chemistry: Solubility data guides the selection of solvents for reaction, workup, and crystallization, optimizing yield and purity.

-

Formulation Development: Understanding the solubility in various pharmaceutically acceptable excipients and buffers is the first step in developing a viable dosage form. Stability data dictates which excipients are compatible and helps predict the shelf-life of the final product.[3]

-

Analytical Chemistry: The forced degradation study is fundamental to developing a stability-indicating analytical method capable of separating the active compound from all potential degradation products.[4]

-

Logistics and Quality Control: The long-term stability data provides the scientific basis for setting storage conditions (e.g., "Store at room temperature," "Protect from light") and defining the re-test period or expiration date on the certificate of analysis.

Chapter 6: Conclusion

A thorough characterization of the solubility and stability of this compound is an indispensable activity for any scientist utilizing this compound. By employing a systematic workflow that progresses from theoretical prediction to qualitative screening and finally to rigorous quantitative analysis, researchers can build a comprehensive data package. The protocols outlined in this guide provide a robust framework for generating this critical information. Adherence to these methodologies will ensure data of high integrity, directly supporting the seamless progression of research and development projects by mitigating risks associated with poor solubility and unforeseen chemical instability.

References

-

Taylor & Francis. (2009, January 9). Degradation of pyridines in the environment. [Link]

-

Odinity. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

National Institutes of Health (NIH). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC. [Link]

-

Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

-

SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria.... [Link]

-

ResearchGate. Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. [Link]

-

ASM Journals. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology. [Link]

-

International Council for Harmonisation (ICH). Q1A(R2) Guideline. [Link]

-

U.S. Food and Drug Administration (FDA). Guidance for Industry #5 - Drug Stability Guidelines. [Link]

-

Unknown Source. Stability Testing of Pharmaceutical Products. [Link]

-

European Medicines Agency (EMA). (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

-

LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]

Sources

- 1. CAS 884494-34-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 884494-34-2 [sigmaaldrich.com]

- 3. fda.gov [fda.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chem.ws [chem.ws]

- 6. tandfonline.com [tandfonline.com]

- 7. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. japsonline.com [japsonline.com]

A Theoretical and Computational Guide to 2-Ethynyl-5-fluoropyridine: Molecular Structure, Spectroscopic Signatures, and Electronic Properties

Abstract

This technical guide provides a comprehensive theoretical framework and detailed computational protocols for the study of 2-Ethynyl-5-fluoropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the current scarcity of published experimental data for this specific molecule, this document serves as a predictive roadmap for researchers. It outlines robust, field-proven computational methodologies for determining molecular geometry, simulating spectroscopic profiles (NMR, IR, UV-Vis), and elucidating electronic properties. By leveraging Density Functional Theory (DFT), this guide empowers researchers, scientists, and drug development professionals to anticipate the characteristics of this compound, thereby guiding synthetic efforts and accelerating research and development.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of specific substituents, such as a fluorine atom and an ethynyl group, can significantly modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and reactivity. The fluorine atom at the 5-position acts as a strong electron-withdrawing group, influencing the electronic distribution of the pyridine ring, while the ethynyl group at the 2-position provides a versatile handle for further synthetic transformations, such as Sonogashira coupling reactions.

This compound (CAS 884494-34-2) combines these features, making it a promising building block for novel therapeutic agents and functional organic materials. This guide provides the theoretical and computational tools necessary to explore its potential.

Proposed Synthetic Pathway: Sonogashira Coupling

While specific synthetic procedures for this compound are not extensively documented, a highly efficient and widely applicable method for the synthesis of ethynylpyridines is the Palladium-catalyzed Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide.

A plausible and robust synthetic route would involve the coupling of 2-bromo-5-fluoropyridine with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.

Experimental Protocol: Proposed Sonogashira Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-fluoropyridine (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst like CuI (0.04 eq.).

-

Solvent and Reagents: Add a suitable solvent system, typically a mixture of an amine base like triethylamine (Et₃N) and a co-solvent such as tetrahydrofuran (THF).

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Deprotection: Upon completion, the reaction mixture is worked up, and the trimethylsilyl (TMS) protecting group is removed using a mild base such as potassium carbonate in methanol to yield the final product, this compound.

-

Purification: The crude product is then purified by column chromatography on silica gel.

Caption: Proposed Sonogashira coupling workflow for the synthesis of this compound.

Theoretical and Computational Methodology

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into molecular structure, electronic properties, and reactivity. The following protocols outline a robust methodology for the in-silico characterization of this compound.

Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Computational Protocol:

-

Geometry Optimization and Frequency Analysis:

-

Objective: To find the lowest energy conformation (the most stable structure) of the molecule and to confirm it is a true minimum on the potential energy surface.

-

Method: Density Functional Theory (DFT) with the B3LYP functional is a widely used and reliable method for organic molecules.

-

Basis Set: The 6-311+G(d,p) basis set provides a good balance of accuracy and computational cost for molecules of this size.

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization using the Opt keyword in Gaussian.

-

Following optimization, perform a frequency calculation (Freq keyword) at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

-

-

Causality: It is crucial to perform the frequency calculation at the same level of theory as the optimization, as the vibrational modes are dependent on the electronic structure of the stationary point.

-

-

Spectroscopic Predictions:

-

NMR Spectroscopy:

-

Objective: To predict the ¹H and ¹³C NMR chemical shifts.

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.

-

Procedure: Use the optimized geometry from the previous step and perform a GIAO calculation using the NMR keyword. The calculations should be performed with a suitable solvent model (e.g., CPCM for chloroform-d).

-

Reference: The calculated isotropic shielding values are then referenced to a concurrently calculated tetramethylsilane (TMS) molecule at the same level of theory to obtain the chemical shifts.

-

-

IR Spectroscopy:

-

Objective: To predict the vibrational frequencies and their corresponding infrared intensities.

-

Procedure: The vibrational frequencies and IR intensities are obtained directly from the output of the frequency calculation performed after the geometry optimization. The calculated frequencies are often systematically overestimated and should be scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP).

-

-

UV-Vis Spectroscopy:

-

Objective: To predict the electronic transitions and the resulting UV-Vis absorption spectrum.

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for calculating excited states.

-

Procedure: Using the optimized ground-state geometry, perform a TD-DFT calculation (TD keyword) to compute the energies and oscillator strengths of the lowest singlet electronic transitions. The absorption spectrum can then be plotted by fitting the calculated transitions to Gaussian functions.

-

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (HOMO-LUMO):

-

Objective: To visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and to determine the HOMO-LUMO energy gap.

-

Significance: The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap is an indicator of chemical reactivity and kinetic stability.

-

-

Molecular Electrostatic Potential (MEP):

-

Objective: To visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule.

-

Procedure: The MEP is calculated and mapped onto the electron density surface.

-

Interpretation: Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

-

-

Natural Bond Orbital (NBO) Analysis:

-

Objective: To analyze charge distribution, hybridization, and intramolecular interactions.

-

Procedure: NBO analysis provides a localized picture of bonding and can quantify charge transfer and hyperconjugative interactions.

-

-

Caption: A comprehensive workflow for the computational study of this compound.

Predicted Molecular and Spectroscopic Properties

The following tables summarize the expected quantitative data from the computational protocols described above. Disclaimer: These are predicted values and await experimental verification.

Table 1: Predicted Structural Parameters

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C≡C Bond Length | ~1.21 Å |

| C-C≡C Bond Angle | ~178° |

| Dipole Moment | ~2.5 - 3.0 D |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, referenced to TMS in CDCl₃)

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |

|---|---|---|---|

| H (ethynyl) | ~3.2 | C (ethynyl) | ~80, ~85 |

| H3 | ~7.5 | C2 | ~145 |

| H4 | ~7.8 | C3 | ~125 |

| H6 | ~8.5 | C4 | ~140 |

| C5 | ~160 (JC-F ~240 Hz) |

| | | C6 | ~150 |

Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (Scaled) |

|---|---|

| ≡C-H stretch | ~3300 |

| C≡C stretch | ~2150 |

| Pyridine ring C=N/C=C stretches | ~1600 - 1400 |

| C-F stretch | ~1250 |

Table 4: Predicted Electronic Properties

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

Analysis and Interpretation of Electronic Structure

Frontier Molecular Orbitals: The HOMO is expected to be localized primarily on the ethynyl group and the pyridine ring π-system, while the LUMO will likely be a π* orbital distributed over the pyridine ring. The relatively large HOMO-LUMO gap suggests good kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map is predicted to show a region of negative potential (red) around the nitrogen atom of the pyridine ring, indicating its Lewis basicity and propensity for hydrogen bonding. A region of positive potential (blue) is expected around the ethynyl proton, highlighting its acidic character. The fluorine atom will contribute to an overall electron-withdrawing effect on the ring.

Conclusion

This technical guide provides a comprehensive, step-by-step computational methodology for the theoretical investigation of this compound. By following the outlined DFT-based protocols, researchers can reliably predict its structural, spectroscopic, and electronic properties. These in-silico insights are invaluable for understanding the fundamental nature of this molecule, guiding its synthesis, and exploring its potential applications in drug discovery and materials science. The predictive data presented herein serves as a foundational dataset that can be validated and expanded upon by future experimental work.

References

-

Synthesis of fluoropyridine from trialkylammonium and pyridinium salts. Step 1. (n.d.). ResearchGate. Retrieved from [Link]

-

Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898. [Link]

-

Predicting NMR spectra by computational methods: structure revision of hexacyclinol. (2006). Organic Letters. [Link]

-

Viewing Electrostatic Potential Maps. (2022). Avogadro. Retrieved from [Link]

- Gómez, G. R., et al. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Royal Society of Chemistry.

-

Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. (2023). YouTube. Retrieved from [Link]

-

Using computational methods to predict NMR spectra for polyether compounds. (n.d.). UNCW Institutional Repository. Retrieved from [Link]

-

Generating an Electrostatic Potential Map of a Molecule. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Krishnakumar, V., & Prabavathi, N. (2008). Simulation of IR and Raman spectral based on scaled DFT force fields: a case study of 2-amino 4-hydroxy 6-trifluoromethylpyrimidine, with emphasis on band assignment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 449–457. [Link]

-

Boyarskiy, V. P., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(23), 12347–12355. [Link]

-

Molecular Electrostatic Potential (MEP). (n.d.). Retrieved from [Link]

- Merrill, A. T., et al. (2023). NMR Prediction with Computational Chemistry.

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

-

UVVis spectroscopy (UV/Vis). (n.d.). ORCA 6.0 TUTORIALS. Retrieved from [Link]

-

Simulating Raman and IR spectrum in GaussView and Gaussian. (2021). Retrieved from [Link]

-

Li, Z., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3798–3801. [Link]

- Gadre, S. R., & Shirsat, R. N. (2000). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Proceedings of the Indian National Science Academy, Part A, 66(1), 1-26.

-

UVVis spectroscopy. (n.d.). ORCA 5.0 tutorials. Retrieved from [Link]

-

The NBO atomic charges calculated for the optimized structures of unsymmetrical pyridines using B3LYP/6-31G method. (n.d.). ResearchGate. Retrieved from [Link]

- Boziki, A., et al. (2024). A Journey with THeSeuSS: Automated Python Tool for Modeling IR and Raman Vibrational Spectra of Molecules and Solids. arXiv.

- Simulation of IR and Raman spectra based on scaled DFT force fields : A case study of 4-nitro-o-toluidine , with emphasis on band assignment. (2014). Semantic Scholar.

-

Grisafi, A., et al. (2022). Tensorial Properties via the Neuroevolution Potential Framework: Fast Simulation of Infrared and Raman Spectra. Journal of Chemical Theory and Computation, 18(11), 6934–6944. [Link]

-

How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. (2023). YouTube. Retrieved from [Link]

-

Bryant, J. R., et al. (2014). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 118(30), 5706–5714. [Link]

-

Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. (2021). YouTube. Retrieved from [Link]

-

Freq. (2020). Gaussian.com. Retrieved from [Link]

-

Deoa, G., & Tiwari, M. K. (2022). Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. Physical Chemistry Chemical Physics, 24(1), 226-237. [Link]

-

Opt. (n.d.). Gaussian.com. Retrieved from [Link]

-

NBO representation of some selected pyridine dimers. The second-order... (n.d.). ResearchGate. Retrieved from [Link]

-

Geometry Optimization - Basic Considerations. (n.d.). Retrieved from [Link]

- How to calculate the absorption spectra of a molecule using Gaussian? (2016).

-

Practical Guide to Density Functional Theory (DFT) Calculations. (2025). Retrieved from [Link]

-

Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. (2019). YouTube. Retrieved from [Link]

-

DFT Made Simple: Step-by-Step Guide for Beginners. (2025). YouTube. Retrieved from [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. Retrieved from [Link]

-

trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1789–1792. [Link]

-

Gaussian 16 Frequently Asked Questions. (2021). Gaussian.com. Retrieved from [Link]

- Frequency Calculation in Gaussian? (2017).

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis. [Link]

- Grimme, S., et al. (2022).

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

A Technical Guide to the Electron-Withdrawing Effects of Fluorine in 2-Ethynyl-5-fluoropyridine: A Medicinal Chemistry Perspective

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. This guide provides an in-depth analysis of 2-ethynyl-5-fluoropyridine, a versatile building block whose utility is defined by the profound electron-withdrawing effects of its fluorine substituent. We will deconstruct the electronic landscape of the fluoropyridine ring, examining how the interplay of inductive and mesomeric effects modulates the molecule's physicochemical properties and reactivity. This guide offers field-proven experimental protocols for the synthesis of this compound and its subsequent application in bioorthogonal "click" chemistry, providing researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in mechanistic causality and practical application.

The Strategic Role of Fluorine in Pyridine-Based Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceuticals. Its nitrogen atom provides a key site for hydrogen bonding and influences aqueous solubility. However, unsubstituted pyridines are often susceptible to metabolic oxidation, leading to poor pharmacokinetic profiles. The introduction of fluorine, the most electronegative element, is a powerful strategy to mitigate these liabilities.[1]

Fluorine's small steric footprint allows it to act as a "super-hydrogen," while its powerful electron-withdrawing nature fundamentally alters the molecule's properties.[1] This modulation can:

-

Enhance Metabolic Stability: By shielding adjacent C-H bonds from oxidative enzymes (e.g., Cytochrome P450s), fluorine can significantly increase a drug's half-life.

-

Modulate Basicity (pKa): Fluorine's inductive effect lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be critical for optimizing cell permeability and avoiding off-target interactions at physiological pH.

-

Tune Binding Affinity: The altered electronic distribution can enhance interactions with protein targets through modified hydrogen bonds and electrostatic contacts.

This compound has emerged as a particularly valuable reagent. It combines the metabolic and electronic benefits of a fluorinated pyridine core with a terminal alkyne—a versatile functional handle for forming stable carbon-carbon and carbon-heteroatom bonds, most notably through metal-catalyzed cross-coupling and cycloaddition reactions.[2]

Deconstructing the Electronic Influence of Fluorine on the Pyridine Scaffold

The net electronic effect of the fluorine atom at the 5-position of the pyridine ring is a balance between two opposing forces: a powerful, distance-dependent inductive effect and a weaker, position-dependent mesomeric effect.

The Dominant Inductive Effect (-I)

Due to its extreme electronegativity, fluorine strongly withdraws electron density from the pyridine ring through the sigma bond framework. This effect is most pronounced at the site of substitution (C5) and propagates through the ring, significantly reducing electron density at all positions, including the ring nitrogen.

The Countervailing Mesomeric Effect (+M)

Fluorine possesses lone pairs of electrons in its p-orbitals which can be donated back into the aromatic π-system. This resonance donation, or +M effect, partially counteracts the inductive withdrawal. However, for halogens, the inductive effect is overwhelmingly dominant.

The interplay of these effects is visually summarized in the diagram below.

Caption: Inductive (-I) vs. Mesomeric (+M) effects of fluorine.

Net Effect: Modulating Basicity and Reactivity

The net result of fluorine's influence is a strong deactivation of the pyridine ring, making it more "electron-poor." This has a direct and quantifiable impact on the basicity of the pyridine nitrogen. The lone pair on the nitrogen is less available for protonation because of the reduced electron density throughout the ring.

For example, the pKa of the conjugate acid of pyridine is approximately 5.2, whereas for 3-chloropyridine, the pKa drops to 2.84 due to the electron-withdrawing effect of chlorine.[2] A similar or even greater reduction is expected for 5-fluoropyridine, placing its pKa well below that of the parent heterocycle. This reduced basicity is a critical design element in drug development for improving membrane permeability and fine-tuning target engagement.

This compound: A Case Study in Synergistic Electronic Effects

In this compound, the electron-withdrawing properties of the fluorine atom work in concert with the sp-hybridized ethynyl group, creating a molecule with unique reactivity.

Impact on the Ethynyl Group's Acidity and Reactivity